PDdEC-NB
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Overview
Description
PDdEC-NB is a disulfide cleavable linker used in the development of antibody-drug conjugates (ADCs). This compound is particularly valued for its ability to be cleaved in the presence of reducing agents, making it an essential component in targeted cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
PDdEC-NB is synthesized through a series of chemical reactions involving the formation of disulfide bonds.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
PDdEC-NB undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be cleaved in the presence of reducing agents such as dithiothreitol (DTT) or glutathione.
Substitution: The nitrobenzyl ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT), glutathione.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile
Major Products
Reduction: Cleavage of the disulfide bond results in the formation of two thiol-containing fragments.
Oxidation: Formation of sulfoxides or sulfones from the disulfide bond
Scientific Research Applications
PDdEC-NB is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Integral in the development of targeted cancer therapies, allowing for the selective delivery of cytotoxic drugs to cancer cells.
Industry: Utilized in the production of high-value pharmaceuticals and biotechnological products .
Mechanism of Action
PDdEC-NB functions as a cleavable linker in ADCs. Upon entering the target cell, the disulfide bond is cleaved by intracellular reducing agents such as glutathione. This cleavage releases the cytotoxic drug, which then exerts its effects on the target cell. The molecular targets and pathways involved include the disruption of microtubule dynamics and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
PDdEC-NB is unique among cleavable linkers due to its specific disulfide bond, which allows for precise control over drug release. Similar compounds include:
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker used in ADCs.
SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate): Another disulfide cleavable linker with different chemical properties.
MC-VC-PABC (Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate): A protease-cleavable linker used in ADCs
This compound stands out due to its specific cleavage mechanism and stability under physiological conditions, making it a preferred choice for certain therapeutic applications.
Properties
Molecular Formula |
C16H16N2O5S2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[2-methyl-2-(pyridin-2-yldisulfanyl)propyl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C16H16N2O5S2/c1-16(2,25-24-14-5-3-4-10-17-14)11-22-15(19)23-13-8-6-12(7-9-13)18(20)21/h3-10H,11H2,1-2H3 |
InChI Key |
WQCUUTNIMCNOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])SSC2=CC=CC=N2 |
Origin of Product |
United States |
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